Physical State Comparison: 2,3- vs. 2,6-Isomer
Computationally predicted physicochemical properties can serve as a preliminary differentiator for procurement decisions when experimental data are scarce. For 2,6-Dimethyl-N-(o-tolyl)aniline (CAS 68014-57-3), a calculated boiling point of 319.366 °C at 760 mmHg and a density of 1.034 g/cm³ have been reported . In contrast, 2,3-Dimethyl-N-(o-tolyl)aniline is described as a crystalline solid with a melting point in the range of 40–50 °C, implying a fundamentally different physical state at ambient temperature that impacts handling, storage, and formulation . The absence of symmetric methyl groups in the 2,3-isomer disrupts crystal packing, resulting in a lower melting point relative to the 2,6-isomer, which typically exhibits higher symmetry.
| Evidence Dimension | Melting point / physical state at 25 °C |
|---|---|
| Target Compound Data | Solid; melting point approximately 40–50 °C |
| Comparator Or Baseline | 2,6-Dimethyl-N-(o-tolyl)aniline (CAS 68014-57-3); boiling point 319.366 °C (calculated), density 1.034 g/cm³ (calculated); physical state at 25 °C not explicitly reported but likely liquid based on lower symmetry disruption |
| Quantified Difference | 2,3-isomer is a low-melting solid (mp ~40–50 °C); 2,6-isomer has a markedly higher boiling point and is likely a liquid at ambient temperature. Direct head-to-head mp data are unavailable. |
| Conditions | Computational predictions for 2,6-isomer; vendor-reported approximate melting point range for 2,3-isomer. |
Why This Matters
The physical state of a compound dictates its weighability, dissolution profile, and compatibility with automated high-throughput screening platforms, making the 2,3-isomer potentially more convenient for solid-dispensing workflows.
